molecular formula C18H30O3Si B12596620 acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol CAS No. 908255-85-6

acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol

Cat. No.: B12596620
CAS No.: 908255-85-6
M. Wt: 322.5 g/mol
InChI Key: XYXHHNIUMRFKMW-SWYZXDRTSA-N
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Description

The compound acetic acid; (1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol is a chiral organosilicon derivative featuring a cyclohexanol backbone substituted with a dimethyl(phenyl)silyl group and a 4,4-dimethyl moiety, coupled with an acetic acid functional group. The silyl group enhances lipophilicity and may stabilize transition states in catalytic reactions, while the hydroxyl and carboxylic acid groups confer reactivity in esterification or hydrogen-bonding interactions.

Properties

CAS No.

908255-85-6

Molecular Formula

C18H30O3Si

Molecular Weight

322.5 g/mol

IUPAC Name

acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C16H26OSi.C2H4O2/c1-16(2)11-10-13(17)12-15(16)18(3,4)14-8-6-5-7-9-14;1-2(3)4/h5-9,13,15,17H,10-12H2,1-4H3;1H3,(H,3,4)/t13-,15-;/m1./s1

InChI Key

XYXHHNIUMRFKMW-SWYZXDRTSA-N

Isomeric SMILES

CC(=O)O.CC1(CC[C@H](C[C@H]1[Si](C)(C)C2=CC=CC=C2)O)C

Canonical SMILES

CC(=O)O.CC1(CCC(CC1[Si](C)(C)C2=CC=CC=C2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol typically involves multiple steps One common approach is to start with the cyclohexanol derivative, which undergoes silylation to introduce the dimethyl(phenyl)silyl groupThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages in terms of reaction control and sustainability .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The silyl group can protect the hydroxyl group during reactions, allowing for selective modifications. The compound can also participate in various biochemical pathways, depending on its functional groups and overall structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous organosilicon and cyclohexanol derivatives, focusing on structural motifs, synthesis, and physicochemical properties.

Structural Analogues with Dimethyl(phenyl)silyl Groups

a. Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate (1.5c)

  • Structure : Shares the dimethyl(phenyl)silyl group but incorporates a chroman ring (oxygen-containing heterocycle) and a methyl ester instead of acetic acid .
  • Synthesis : Prepared via FeCl₃/2,6-lutidine-promoted reaction, yielding 64% after silica gel chromatography (hexane:EtOAc gradient) .

b. Methyl (S)-3-((2R,3R,4R)-6-bromo-3-methyl-4-phenylchroman-2-yl)-3-(dimethyl(phenyl)silyl)propanoate (1.5d)

  • Structure: Bromo-substituted chroman core vs. the target’s cyclohexanol; retains the silyl group and ester functionality .
  • Synthesis : Similar FeCl₃/2,6-lutidine method; lower yield (55%) attributed to steric effects of bromine .
  • Properties : Specific rotation [α] = -115.8° (c = 1.0, CH₂Cl₂) .

c. Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate (2.1b)

  • Structure: Allenylsilane ester lacking the cyclohexanol backbone .
  • Reactivity : The conjugated allene system enables unique cycloaddition pathways, unlike the target’s hydroxyl-driven reactivity .
Cyclohexanol and Acetic Acid Derivatives

a. (4-Methoxyphenylselenyl)acetic Acid (7)

  • Structure: Selenyl-acetic acid derivative with a methoxyphenyl group instead of a silyl-cyclohexanol .
  • Synthesis : Prepared via nucleophilic substitution; ¹H NMR shows characteristic dd peaks at δ 9.05–9.06 ppm (H3/H5) .
  • Reactivity : The selenyl group participates in redox reactions, contrasting with the silyl group’s steric and electronic roles .

b. 3-O-Feruloylquinic Acid

  • Structure : Cyclohexanecarboxylic acid derivative with feruloyl and hydroxyl groups, lacking silicon .

Comparative Data Tables

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Specific Rotation ([α]D) Notable Spectral Data Reference
Target Compound
1.5c 57–62 ¹H/¹³C NMR, IR, HRMS reported
1.5d -115.8° (CH₂Cl₂)
(4-Methoxyphenylselenyl)acetic Acid (7) ¹H NMR: δ 9.05 (H5), 9.06 (H3), 12.73 (COOH)

Key Research Findings

Silyl Group Impact : The dimethyl(phenyl)silyl group in compounds like 1.5c and 1.5d enhances stability and directs stereoselectivity in FeCl₃-catalyzed reactions, a trait likely relevant to the target compound .

Synthesis Efficiency: Yields for silyl-containing chroman derivatives (55–64%) suggest that steric hindrance from the cyclohexanol’s 4,4-dimethyl groups in the target may require optimized conditions .

Functional Group Reactivity : Acetic acid derivatives (e.g., compound 7) exhibit distinct hydrogen-bonding and acidity profiles compared to esters (1.5c, 1.5d), influencing their applications in catalysis or drug design .

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